molecular formula C27H23ClN2O5S B2681428 methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-72-1

methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2681428
CAS No.: 422273-72-1
M. Wt: 523
InChI Key: LXTBUPGMOKMZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazolin-4-one) substituted with multiple functional groups. Key structural features include:

  • Sulfanyl linkage: A thioether group bridges the quinazoline core and a 5-acetyl-2-methoxyphenylmethyl moiety .
  • 4-Chlorophenylmethyl substitution: A benzyl group with a para-chloro substituent is attached to the nitrogen at position 3 of the quinazoline ring .

However, analogs with similar scaffolds are reported in pesticide formulations (e.g., sulfonylurea herbicides in ) and pharmacological studies (e.g., ferroptosis-inducing agents in ) .

Properties

IUPAC Name

methyl 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5S/c1-16(31)18-7-11-24(34-2)20(12-18)15-36-27-29-23-13-19(26(33)35-3)6-10-22(23)25(32)30(27)14-17-4-8-21(28)9-5-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBUPGMOKMZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent, such as thiophenol, under suitable conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor properties. Research indicates that derivatives of quinazoline often exhibit significant cytotoxic activity against various cancer cell lines. The structural features of methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate contribute to its potential as an anticancer agent.

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, the presence of the methoxy and acetyl groups enhances the electron-donating ability of the molecule, which is critical for its interaction with biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors like 5-acetyl-2-methoxyphenol and various chlorinated phenyl compounds. The introduction of the sulfanyl group is crucial for enhancing the compound's biological activity.

Synthetic Pathways

A common synthetic route includes:

  • Formation of the quinazoline core through cyclization.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetylation and methoxylation to achieve desired substitutions on the aromatic rings .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

  • A study published in Molecules highlighted a series of methoxy-substituted quinazolines demonstrating potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Another research effort focused on structure–activity relationship (SAR) analyses, revealing that modifications at specific positions on the quinazoline ring significantly influenced anticancer activity, suggesting a tailored approach for drug design .

Mechanism of Action

The mechanism of action of methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other quinazoline and sulfur-containing derivatives are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Molecular Weight Potential Applications Evidence Source
Target Compound 3,4-Dihydroquinazolin-4-one - 5-Acetyl-2-methoxyphenylmethyl-sulfanyl
- 4-Chlorophenylmethyl
- Methyl ester
Not provided Undisclosed (likely bioactive)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (763114-88-1) 3,4-Dihydroquinazolin-4-one - Sulfanyl linkage to acetamide
- 4-Chlorophenyl
- Ethyl/methylphenyl
464.0 Pharmacological research
Metsulfuron methyl ester Sulfonylurea - Methyl ester
- Triazine and methoxy groups
~381.4 Herbicide (plant protection)
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)sulfanylacetate Oxadiazole-thioacetate - 4-Chlorophenyl-sulfanyl
- Oxadiazole-methyl ester
Not provided Organic synthesis intermediate

Key Comparative Insights

Core Structure and Bioactivity :

  • The target compound shares the 3,4-dihydroquinazolin-4-one core with CAS 763114-88-1 . This core is associated with enzyme inhibition (e.g., kinases, phosphodiesterases) in drug discovery.
  • Unlike the acetamide-linked analog (CAS 763114-88-1), the target compound’s sulfanyl group connects to a 5-acetyl-2-methoxyphenylmethyl moiety, which may enhance electron-withdrawing effects or metabolic stability .

Functional Group Variations: Sulfanyl vs. Sulfonyl: The target compound’s thioether group differs from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which rely on sulfonyl linkages for herbicidal activity .

Ester Groups and Solubility :

  • The methyl ester at position 7 parallels metsulfuron methyl ester, a herbicide with improved lipophilicity for plant membrane penetration . This group may similarly influence the target compound’s pharmacokinetics.

Quinazoline derivatives are known to modulate redox pathways, suggesting possible ferroptosis relevance .

Biological Activity

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, have been investigated for their potential therapeutic effects, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core with various substituents that enhance its biological activity. Its molecular formula is C19H18ClN2O4SC_{19}H_{18}ClN_{2}O_{4}S with a molecular weight of approximately 430.5 g/mol . The presence of the acetyl and methoxy groups, along with the chlorophenyl moiety, contributes to its pharmacological properties.

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial effects. In studies involving various bacterial strains, compounds similar to this compound exhibited strong inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Research indicates that quinazoline derivatives possess significant antitumor properties. This compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that are attributed to apoptosis induction and cell cycle arrest. Notably, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These findings suggest that it may be beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound had minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Antitumor Activity : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated IC50 values in the low micromolar range (10–20 µM), indicating potent antitumor activity .
  • Anti-inflammatory Study : An investigation into its anti-inflammatory effects showed a significant reduction in nitric oxide production in RAW264.7 macrophages treated with this compound, suggesting its potential as an anti-inflammatory agent .

Summary of Findings

Biological ActivityObserved EffectsReference
AntibacterialMIC 8–32 µg/mL against S. aureus and E. coli
AntitumorIC50 10–20 µM against MCF-7 cells
Anti-inflammatoryReduced nitric oxide production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.